![molecular formula C18H18O5 B14347407 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid CAS No. 91401-74-0](/img/structure/B14347407.png)
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a phenylpropanoyl group attached to a phenoxy group, which is further connected to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxypropanoic acid with 2-(3-phenylpropanoyl)phenol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenylpropanoyl moiety may also interact with lipid membranes, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a phenylpropanoyl group.
2-Hydroxy-3-(2-methylphenoxy)propanoic acid: Similar structure but with a methyl group instead of a phenylpropanoyl group.
Uniqueness
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid is unique due to the presence of the phenylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxy acids and phenoxy derivatives, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91401-74-0 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C18H18O5/c19-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)23-12-16(20)18(21)22/h1-9,16,20H,10-12H2,(H,21,22) |
Clé InChI |
HGAWGTRIKIQPSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



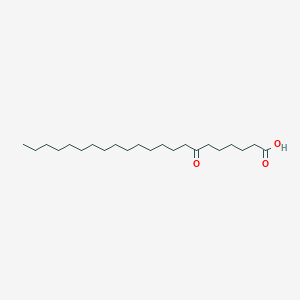

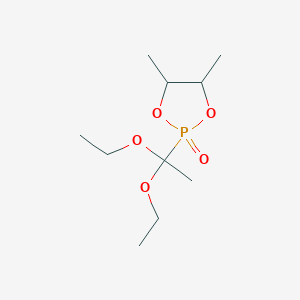
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
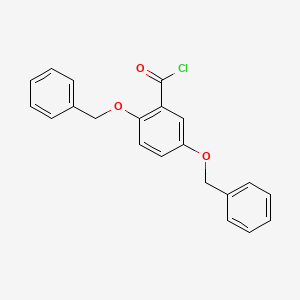
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)

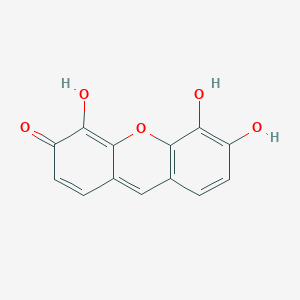
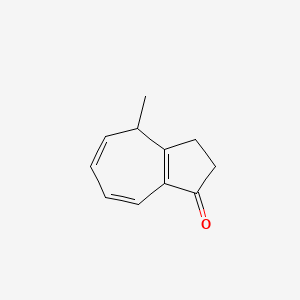
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)

![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
